Isopropyl 4-aminobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCPZKNBPMSYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876034 | |
| Record name | Benzoic acid, 4-amino-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18144-43-9 | |
| Record name | Benzoic acid, p-amino-, isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-amino-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 4-Aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Isopropyl 4 Aminobenzoate
Established Synthetic Pathways for Isopropyl 4-aminobenzoate (B8803810)
The primary and most well-documented method for synthesizing Isopropyl 4-aminobenzoate is through the esterification of 4-aminobenzoic acid.
Esterification Reactions of 4-Aminobenzoic Acid
The direct esterification of 4-aminobenzoic acid with isopropyl alcohol is a common and effective synthetic route. iucr.orgnih.gov This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the condensation of the carboxylic acid and the alcohol. iucr.orgnih.govlibretexts.org The general reaction involves heating a mixture of 4-aminobenzoic acid and an excess of isopropyl alcohol in the presence of the acid catalyst. iucr.orgnih.gov
Another established method involves the use of thionyl chloride. chemicalbook.com In this approach, 4-aminobenzoic acid is treated with thionyl chloride in a solution of 2-propanol. This reaction proceeds through the formation of an acyl chloride intermediate, which is then readily esterified by the alcohol. chemicalbook.com
The following table summarizes common esterification methods:
| Reactants | Catalyst/Reagent | Conditions | Yield | Reference(s) |
| 4-Aminobenzoic acid, Isopropyl alcohol | Concentrated Sulfuric Acid | Reflux for 4 hours | 79% | iucr.orgnih.gov |
| 4-Aminobenzoic acid, 2-Propanol | Thionyl Chloride | Stirred at room temperature for 3 days, then refluxed for 18 hours | Quantitative | chemicalbook.com |
Optimization of Reaction Conditions and Yields
The efficiency of the esterification process can be significantly influenced by various reaction parameters. The choice of catalyst, temperature, and reaction time are critical factors in maximizing the yield of this compound.
In the sulfuric acid-catalyzed method, refluxing the reaction mixture for approximately 4 hours has been shown to produce a good yield of 79%. iucr.orgnih.gov The use of an excess of the alcohol reactant can also drive the equilibrium towards the formation of the ester, in accordance with Le Chatelier's Principle. libretexts.org
For the thionyl chloride method, a prolonged reaction time, including an initial stirring period at room temperature followed by an extended reflux, has been reported to result in a quantitative yield. chemicalbook.com The careful neutralization of the reaction mixture with an aqueous sodium bicarbonate solution is a crucial step in the work-up process to isolate the final product. chemicalbook.com
Advanced Approaches to this compound Synthesis
While direct esterification remains a primary method, other advanced synthetic strategies have been explored. One such approach involves the use of phosphorus pentoxide or polyphosphoric acids as condensing agents for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. google.com Although this method is for a related compound, the principle of using strong dehydrating agents to promote esterification could potentially be adapted for the synthesis of this compound.
Design and Synthesis of Related Isopropyl Aminobenzoate Derivatives
The core structure of this compound serves as a scaffold for the synthesis of various derivatives with potentially enhanced or modified properties.
Structure-Directed Derivatization Strategies
Structure-directed derivatization involves the targeted modification of the this compound molecule to create new compounds. A key strategy is the N-alkylation of the amino group. For instance, the reaction of this compound with octanal (B89490) in the presence of acetic acid and sodium triacetoxyborohydride (B8407120) results in the formation of N-octyl-isopropyl 4-aminobenzoate. nsf.gov This type of modification can significantly alter the physical and chemical properties of the parent compound.
The synthesis of amide derivatives is another important derivatization strategy. For example, this compound can be reacted with nicotinoyl chloride to produce Isopropyl 4-(nicotinamido)benzoate. skemman.is Such modifications introduce new functional groups and can lead to compounds with different biological or material properties.
Synthesis of Schiff Bases and Other Conjugates
The amino group of this compound provides a reactive site for the synthesis of Schiff bases. Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. saspublishers.com For example, 4-aminobenzoic acid, the precursor to this compound, readily reacts with various aldehydes, such as 2-chlorobenzaldehyde, furan-2-carbaldehyde, and 2-hydroxybenzaldehyde, to form the corresponding Schiff bases. researchgate.net This reaction is often carried out by refluxing the reactants in methanol (B129727) with a few drops of glacial acetic acid as a catalyst. researchgate.net
The general scheme for the synthesis of Schiff bases from 4-aminobenzoic acid is as follows: R-CHO + H₂N-C₆H₄-COOH → R-CH=N-C₆H₄-COOH + H₂O researchgate.net
This principle can be extended to this compound, where the amino group can be condensed with various aldehydes to create a diverse library of Schiff base derivatives. These derivatives have been a subject of interest due to their potential biological activities. researchgate.net
Structural Characterization and Crystallographic Studies of Isopropyl 4 Aminobenzoate
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis of Isopropyl 4-aminobenzoate (B8803810) reveals that it crystallizes in the triclinic space group P-1. researchgate.net The asymmetric unit of the crystal structure contains two independent molecules, designated as A and B. nih.gov These molecules exhibit slight conformational differences. nih.govresearchgate.net
| Crystal Data for Isopropyl 4-aminobenzoate | |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.21 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.405 (1) |
| b (Å) | 11.029 (2) |
| c (Å) | 11.520 (3) |
| α (°) | 89.10 (2) |
| β (°) | 77.06 (2) |
| γ (°) | 87.17 (2) |
| Volume (ų) | 1039.5 (4) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation Type | Mo Kα |
| Data sourced from references researchgate.netnih.gov. |
The two independent molecules (A and B) in the asymmetric unit show minor differences in their conformations. nih.gov A key distinction lies in the orientation of the isopropyl group relative to the phenyl ring. For molecule A, the dihedral angle between the plane of the phenyl ring and the isopropyl substituent is 65.4 (3)°. researchgate.netnih.goviucr.org In molecule B, this angle is slightly larger at 67.8 (3)°. researchgate.netnih.goviucr.org
Furthermore, the amino group (-NH₂) in both molecules is not perfectly coplanar with the attached phenyl ring. iucr.org The degree of this non-planarity is also different for each molecule, as indicated by the dihedral angles between the amino group and the phenyl ring, which are 11.5 (3)° for molecule A and 24.2 (5)° for molecule B. researchgate.netiucr.org This suggests that the nitrogen atom in molecule B (N2) has a slightly more pyramidal geometry compared to that in molecule A (N1). iucr.org
| Selected Dihedral Angles (°) | Molecule A | Molecule B |
| Phenyl Ring Plane vs. Isopropyl Substituent | 65.4 (3) | 67.8 (3) |
| Amino Group vs. Phenyl Ring | 11.5 (3) | 24.2 (5) |
| Data sourced from references researchgate.netnih.goviucr.orgiucr.org. |
The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. nih.goviucr.org These interactions involve the amino group acting as a hydrogen bond donor and the carbonyl oxygen and amino nitrogen atoms acting as acceptors. Specifically, N—H⋯O and N—H⋯N hydrogen bonds are observed. researchgate.netnih.goviucr.org
These hydrogen bonds link the individual molecules into double chains that propagate along the chemicalbook.com crystallographic direction. researchgate.netnih.goviucr.org The chains are composed of repeating A···A···A and B···B···B sequences linked by N1—H11N⋯O2 and N2—H21N⋯O4 hydrogen bonds, respectively. nih.gov Additional hydrogen bonds (N1—H12N⋯N2 and N2—H22N⋯O2) serve to cross-link these chains, reinforcing the supramolecular assembly. nih.goviucr.org
| Hydrogen-Bond Geometry (Å, °) | D-H | H···A | D···A | D-H···A |
| N1—H11N···O2 | 0.87 (2) | 2.23 (2) | 3.060 (4) | 158 (3) |
| N1—H12N···N2 | 0.88 (2) | 2.39 (2) | 3.269 (5) | 176 (4) |
| N2—H21N···O4 | 0.87 (2) | 2.07 (2) | 2.930 (4) | 168 (4) |
| N2—H22N···O2 | 0.87 (2) | 2.36 (2) | 3.224 (5) | 172 (4) |
| D = donor atom; H = hydrogen atom; A = acceptor atom. Data sourced from reference nih.goviucr.org. |
Spectroscopic Investigations for Structural Elucidation
Spectroscopic techniques provide complementary information for confirming the structure of this compound.
¹H NMR spectroscopy is used to identify the different types of protons present in the molecule based on their chemical environment. The spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. nih.gov
The aromatic protons appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. nih.gov The methine proton shows a septet (or multiplet) due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. nih.gov
| ¹H NMR Data for this compound (300 MHz, CDCl₃) | |
| Chemical Shift (δ ppm) | Multiplicity & Assignment |
| 7.8 | (d, 2H, Ar-H) |
| 6.6 | (d, 2H, Ar-H) |
| 5.2 | (septet, 1H, -CH(CH₃)₂) |
| 1.4 | (d, 6H, -CH(CH₃)₂) |
| d = doublet; septet (reported as 'q' in source). Data sourced from reference nih.gov. |
Infrared (IR) spectroscopy helps in identifying the functional groups within the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound, typically recorded using a KBr wafer, displays key absorption bands that confirm its structure. chemicalbook.com
Prominent peaks include those corresponding to the N-H stretching of the primary amine, the C=O stretching of the ester group, and C-O stretching vibrations. The presence of the aromatic ring is also confirmed by characteristic C-H and C=C stretching bands.
| Selected IR Absorption Bands for this compound | |
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Ester) | ~1710 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-O Stretch (Ester) | 1300 - 1100 |
| Note: Approximate wavenumber ranges are based on standard IR correlation tables and the spectrum available in public databases. chemicalbook.com |
Pharmacological and Biological Activity Profiles of Isopropyl 4 Aminobenzoate and Its Analogs
Role as an Enzymatic Modulator
Isopropyl 4-aminobenzoate (B8803810) has been identified as a modulator of enzymatic functions, particularly in acetylation reactions.
Inhibition and Alternative Acceptor Substrate Activity in Acetylation Reactions
Research has demonstrated that Isopropyl 4-aminobenzoate can function as either an inhibitor or an alternative acceptor substrate in the enzymatic acetylation of p-nitroaniline. iucr.orgnih.gov This dual role highlights its ability to interact with and influence the activity of enzymes such as arylamine N-acetyltransferases (NATs), which are crucial in the metabolism of various compounds. iucr.orgnih.govnih.gov Its structural similarity to endogenous and exogenous molecules allows it to compete for the active site of these enzymes. iucr.orgnih.gov
Broad-Spectrum Biological Investigations of Aminobenzoate Derivatives
The structural framework of 4-aminobenzoic acid (PABA), from which this compound is derived, serves as a versatile building block in medicinal chemistry. nih.govmdpi.com This has led to the development of a wide range of derivatives exhibiting diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com The ability to modify the carboxyl and amino groups of the PABA scaffold allows for the fine-tuning of these biological effects. nih.govnih.gov
Anticancer and Cytotoxic Effects
Derivatives of 4-aminobenzoic acid have been the subject of extensive research for their potential as anticancer and cytotoxic agents. nih.govontosight.ai
A variety of PABA derivatives have demonstrated cytotoxic activity against several human cancer cell lines. mdpi.com For instance, Schiff bases derived from PABA have shown notable cytotoxicity against the HepG2 liver cancer cell line, with some compounds exhibiting IC50 values of 15.0 µM or greater. mdpi.comnih.gov In another study, alkyl derivatives of 4-aminobenzoic acid were screened against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. nih.govtandfonline.com One compound, in particular, showed significant inhibitory properties against the NCI-H460 cell line with an IC50 value of 15.59 µM, which was more potent than the control drug, cisplatin (B142131) (IC50 21.00 µM). nih.govtandfonline.com Furthermore, certain synthesized compounds exhibited a wide range of activities against MCF-7 (breast) and A549 (lung) cancer cells, with IC50 values ranging from 3.42 to 23.32 µM and 5.97 to 22.01 µM, respectively. mdpi.com
Table 1: Cytotoxic Activity of Selected Aminobenzoate Derivatives
| Compound Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Schiff Base Derivatives | HepG2 | ≥ 15.0 µM | mdpi.comnih.gov |
| Alkyl Derivative (Compound 20) | NCI-H460 | 15.59 µM | nih.govtandfonline.com |
| Cisplatin (Control) | NCI-H460 | 21.00 µM | nih.govtandfonline.com |
| Chloro anilinoquinoline derivative | MCF-7 | 3.42 µM | mdpi.com |
| Chloro anilinoquinoline derivative | A549 | 5.97 µM | mdpi.com |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 | 53.29 ± 0.25 µM | mdpi.com |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | MCF-7 | 72.22 ± 0.14 µM | mdpi.com |
The National Cancer Institute's (NCI) 60-cell line screen is a key tool for identifying novel anticancer compounds. d-nb.infocancer.gov Several derivatives of aminobenzoic acid have been evaluated using this platform. For example, Isopropyl 4-(((3,6-dioxo-1,4-cyclohexadien-1-yl)methyl)amino)benzoate has been studied through the NCI60 screen, providing insights into its cytotoxic effects across different cancer cell types. ontosight.ai Similarly, a series of hybrid molecules derived from ethyl p-aminobenzoate, a close analog of this compound, were selected for screening against the full NCI 60 cell line panel, with some showing good growth inhibition, particularly against breast cancer cell lines. researchgate.net Fused thiopyrano[2,3-d]thiazole derivatives have also been evaluated in the NCI60 screen, with one compound showing broad activity against leukemia, non-small cell lung cancer, colon cancer, and others, with GI50 values between 0.37 and 0.67 μM. nih.gov
Antimicrobial Activities (Antibacterial and Antifungal)
Aminobenzoate derivatives have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of bacteria and fungi. nih.govmdpi.comnih.govscholarsresearchlibrary.com
Simple chemical modifications of PABA have led to the creation of Schiff bases with potent antibacterial and antifungal properties. mdpi.comnih.gov These compounds have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM, and broad-spectrum antifungal activity with MICs from 7.81 µM. mdpi.comnih.gov Other studies have synthesized various esters and amide derivatives of PABA that exhibit good in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa, Salmonella enterica) bacteria, as well as the fungal strain Candida albicans. scholarsresearchlibrary.com Some ester derivatives showed significant antibacterial activity, with zones of inhibition greater than 16 mm against Salmonella enterica. scholarsresearchlibrary.com Benzimidazole derivatives of PABA have also demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative organisms. mdpi.com
Table 2: Antimicrobial Activity of Selected Aminobenzoate Derivatives
| Compound Type | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Schiff Base Derivatives | MRSA | from 15.62 µM | mdpi.comnih.gov |
| Schiff Base Derivatives | Fungi | ≥ 7.81 µM | mdpi.comnih.gov |
| Schiff Base Derivatives | Mycobacteria | ≥ 62.5 µM | mdpi.comnih.gov |
| Amino derivatives | Gram-negative bacteria | 0.16 mM | mdpi.com |
| Benzimidazole derivatives | L. monocytogenes | 15.62 µg/mL | mdpi.com |
| γ-amino acid derivative | Gram-negative organisms | 31.25 µg/mL | mdpi.com |
Anti-inflammatory Properties
The anti-inflammatory potential of aminobenzoate derivatives is another area of active investigation. nih.govontosight.ainih.gov Benzoic acid derivatives, in general, are known to have a potent effect on inhibiting cyclooxygenase (COX) activity, a key mechanism in inflammation. researchgate.net PABA itself has demonstrated anti-inflammatory properties, potentially by reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α. explorationpub.com
More complex derivatives have been specifically designed to target inflammation. A hydrazide derivative of PABA, named DAB-1, was found to possess both anti-inflammatory and anticancer properties. conicet.gov.ar Further modification of this molecule led to the development of DAB-2-28, which showed greater efficiency in inhibiting nitric oxide (NO) production and the expression of inflammatory enzymes like iNOS and COX-2 in preclinical models. conicet.gov.ar This highlights the potential of the aminobenzoate scaffold in developing new anti-inflammatory agents. explorationpub.comconicet.gov.ar
Antioxidant Mechanisms
The antioxidant properties of this compound and its analogs are primarily associated with the 4-aminobenzoic acid (PABA) moiety. This structural component is capable of exerting protective effects against oxidative stress through various mechanisms, including the scavenging of reactive oxygen species (ROS) and the modulation of antioxidant enzyme activities.
The parent compound, PABA, is known to possess antioxidant properties by acting as a radical scavenger, neutralizing ROS, and preventing lipid peroxidation. explorationpub.com Studies on its derivatives further elucidate these mechanisms. Procaine (B135), a well-known analog, has demonstrated significant antioxidant actions in various in vitro models. It has been shown to inhibit the generation of ROS and limit lipid peroxidation. researchgate.netd-nb.infonih.gov For instance, at a concentration of 1 mM, procaine was found to significantly inhibit the copper-induced oxidation of low-density lipoproteins (LDL). researchgate.net Furthermore, procaine has been observed to dose-dependently preserve endothelium-dependent vasorelaxation against ROS attack, a mechanism suggested to involve the scavenging of hydrogen peroxide. bohrium.com
Similarly, procainamide (B1213733) administration in rats led to an increase in plasma antioxidant activity and intensified the activity of liver catalase and erythrocyte superoxide (B77818) dismutase, suggesting an enhancement of the endogenous antioxidant defense system. nih.gov This indicates that while the drug's metabolism might generate some reactive species, it also upregulates protective antioxidant pathways. nih.gov
Derivatives of benzocaine (B179285) have also been synthesized and evaluated for their antioxidant potential using standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. tandfonline.com Some of these novel heterocyclic derivatives of benzocaine have shown potent antioxidant activity, with one of the most effective compounds recording an IC50 value of 0.006 mg/mL in the DPPH assay. tandfonline.com This activity is often attributed to the ability of the aminobenzoate structure to donate a hydrogen atom or an electron to neutralize free radicals. tandfonline.com
While direct antioxidant data for this compound is limited, the collective evidence from PABA, procaine, procainamide, and benzocaine derivatives strongly suggests that it likely possesses antioxidant capabilities. The primary mechanism is believed to be radical scavenging, facilitated by the electron-rich aromatic amine group.
Table 1: Antioxidant Activity of this compound Analogs
Cholinesterase Inhibition
This compound and its ester-type analogs are known to interact with cholinesterases, the enzymes responsible for the hydrolysis of choline (B1196258) esters. This interaction is significant as it governs the metabolic fate of these drugs and also represents a pharmacological activity in itself. Ester-type local anesthetics are primarily metabolized in the plasma by pseudocholinesterase (butyrylcholinesterase, BuChE). aneskey.commhmedical.com
Procaine serves as a classic example, acting as both a substrate and an inhibitor of serum cholinesterase. nih.govscispace.com Studies have demonstrated that procaine exhibits competitive inhibition of serum cholinesterase. nih.gov Its interaction is not limited to being a substrate; it can also act as an allosteric effector of acetylcholinesterase (AChE) under certain conditions. nih.gov The inhibitory potency of local anesthetics on cholinesterases often correlates with their physicochemical properties, such as their partition coefficients. nih.govnih.gov For instance, ester anesthetics like procaine and tetracaine (B1683103) have been found to be particularly potent inhibitors of acetylcholinesterase. nih.gov
Chloroprocaine (B85988), the chlorinated analog of procaine, is characterized by its extremely rapid hydrolysis by plasma cholinesterase, which is 3 to 4 times faster than that of procaine. aneskey.com This rapid metabolism significantly limits its systemic toxicity and duration of action. aneskey.com The hydrolysis of chloroprocaine yields 2-chloro-4-aminobenzoic acid and β-diethylaminoethanol. pfizer.com The metabolism of chloroprocaine can be inhibited by concurrent use of cholinesterase inhibitors, leading to an increased risk of toxicity. hpra.ie
Research on a series of 2-, 3-, and 4-aminobenzoic acid derivatives has provided quantitative data on their cholinesterase inhibitory potential. Some of these compounds have shown potent inhibition against both AChE and BuChE, with IC50 values in the low micromolar range, suggesting they could be lead compounds for developing drugs for conditions like Alzheimer's disease. researchgate.net For example, one of the 4-aminobenzoic acid derivatives (a benzoyl derivative) showed the highest inhibitory potential against butyrylcholinesterase with an IC50 value of 2.67 ± 0.05 µM. researchgate.net
Table 2: Cholinesterase Inhibition by this compound Analogs and Derivatives
Molecular Targets and Interaction Mechanisms
The pharmacological effects of this compound and its analogs are mediated through their interaction with various molecular targets. The structural features of these compounds, including the aromatic ring, the amino group, and the ester or amide linkage, dictate their binding affinity and mechanism of action at these targets.
A primary molecular target for the local anesthetic analogs like procaine is the voltage-gated sodium channel. drugbank.comnih.govinrae.fr Procaine binds to the cytoplasmic portion of the sodium channel, inhibiting the influx of sodium ions required for the initiation and propagation of nerve impulses. drugbank.com This interaction leads to an increased threshold for electrical excitation and a slowing of the action potential, resulting in a loss of sensation. nih.govinrae.fr Procainamide, the amide analog of procaine, also acts as a sodium channel blocker. drugbank.comwikipedia.org The amide linkage in procainamide makes it more resistant to hydrolysis by plasma esterases compared to the ester linkage in procaine, resulting in a longer duration of action. wikipedia.org
Beyond ion channels, DNA has been identified as a significant molecular target for procaine. d-nb.infonih.govrsc.org Molecular modeling and spectroscopic studies have shown that procaine binds to the minor groove of DNA, with a preference for AT-rich regions. nih.govrsc.org The binding is driven by hydrophobic forces and hydrogen bonding. rsc.org It has also been proposed that procaine acts as an electron donor to DNA bases, an interaction that may underlie some of its biological activities. nih.gov This interaction with DNA has led to the investigation of procaine as a DNA demethylating agent. d-nb.info
Procaine and its amide analog, procainamide, have been shown to inhibit DNA methyltransferase 1 (DNMT1). drugbank.comdrugbank.commedchemexpress.com This inhibition can lead to the demethylation of DNA and the reactivation of tumor suppressor genes, which has prompted research into their potential as anticancer agents. medchemexpress.complos.orgplos.org Procainamide has a reported Ki of 7.2 µM for DNMT1 inhibition on hemimethylated substrates. medchemexpress.com
Other identified molecular targets for procaine include N-methyl-D-aspartate (NMDA) receptors, nicotinic acetylcholine (B1216132) receptors, and serotonin (B10506) receptors, where it generally acts as an antagonist. drugbank.com It has also been reported to inhibit monoamine oxidase (MAO). d-nb.infodrugbank.com Procainamide has been shown to inhibit the IKr rectifier K+ current in addition to its effects on sodium channels. wikipedia.org
Table 3: Molecular Targets of this compound Analogs
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structural Determinants for Biological Activity
The biological activity of Isopropyl 4-aminobenzoate (B8803810) and its analogs is intrinsically linked to three core structural components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amino group. This tripartite structure is a classic template for local anesthetics. rsc.orgnih.govresearchgate.net The discovery of procaine (B135), a related 4-aminobenzoate ester, highlighted the importance of this scaffold in the development of local anesthetic drugs. rsc.orgnih.gov
The mechanism of action for local anesthetics involves binding to sodium ion (Na+) channels on the nerve membrane, which blocks the conduction of nerve impulses and results in a temporary loss of sensation. rsc.org The key structural features that determine the efficacy of these compounds are:
The Aromatic Ring: The benzene (B151609) ring of the 4-aminobenzoate moiety serves as the primary lipophilic domain. This lipophilicity is crucial for the molecule's ability to partition into the nerve membrane.
The Amino Group: The amino group at the para-position is a critical hydrophilic component. Its presence and position on the ring are essential for the molecule's interaction with the biological target. Chemical modification of this group can prevent its vitamin action and utilization in pathways like folate synthesis. nih.gov
The Ester Linkage: The ester bond connects the lipophilic and hydrophilic portions of the molecule. The nature of this bond influences the compound's metabolic stability. Ester-type local anesthetics are typically hydrolyzed in the plasma. researchgate.net
The 4-aminobenzoic acid (PABA) scaffold is a versatile building block in drug design, with derivatives exhibiting a wide range of therapeutic effects, including antimicrobial and cytotoxic activities. nih.govdntb.gov.ua The structural versatility of PABA allows for extensive modifications at the carboxyl and amino groups, as well as on the aromatic ring, leading to diverse pharmacological profiles. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in For derivatives of 4-aminobenzoic acid, QSAR studies have been instrumental in identifying the key molecular properties that govern their efficacy.
QSAR models are developed by analyzing a dataset of compounds with known biological activities and a set of calculated molecular descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. Through statistical methods like multiple linear regression, these descriptors are used to create an equation that can predict the activity of new, untested compounds.
A 3D-QSAR study on p-aminobenzoic acid derivatives as potential inhibitors for Alzheimer's disease treatment highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory activity against acetylcholinesterase. bohrium.comufms.br
Table 1: Statistical Results of CoMFA and CoMSIA Models for p-Aminobenzoic Acid Derivatives
| Model | Q² | R² | r²ext | Steric Contribution (%) | Electrostatic Contribution (%) | Hydrophobic Contribution (%) | H-bond Acceptor Contribution (%) | H-bond Donor Contribution (%) |
| CoMFA | 0.785 | 0.936 | 0.818 | 80.4 | 19.6 | - | - | - |
| CoMSIA | 0.831 | 0.944 | 0.931 | 15.5 | 24.9 | 35.8 | 0.083 | 15.6 |
Data sourced from a 3D-QSAR study on p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors. ufms.br
The biological efficacy of 4-aminobenzoate derivatives is significantly influenced by their electronic properties. QSAR studies have demonstrated that parameters such as total energy (Te) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are dominant in explaining the antimicrobial activity of these compounds. chitkara.edu.in
In a study of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), it was found that inhibitory activity is positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was found to decrease inhibitory activity. nih.gov
The electronic nature of substituents on the aromatic ring plays a crucial role. For local anesthetics, the presence of electron-donating groups in the para or ortho position can increase the anesthetic effect. nih.gov These electronic modifications can alter the pKa of the amino group, which in turn affects the molecule's charge at physiological pH and its ability to interact with the sodium channel.
In Silico Docking and Molecular Dynamics Simulations
In silico molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Isopropyl 4-aminobenzoate, and a biological target at the molecular level. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions. tandfonline.comnih.gov For p-aminobenzoic acid derivatives, docking studies have been employed to understand their binding modes with various enzymes, including acetylcholinesterase and dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. These simulations can validate the interactions predicted by docking and provide a more detailed understanding of the binding mechanism. nih.govnih.gov
Table 2: Key Interactions of p-Aminobenzoic Acid Derivatives in Enzyme Active Sites
| Enzyme Target | Interacting Residues | Type of Interaction | Reference |
| Acetylcholinesterase (AChE) | Tyr334, Phe331, Trp84 | π-π stacking, Hydrophobic | nih.gov |
| Dihydropteroate Synthase (DHPS) | Arg254, Lys221, Asp185 | Hydrogen bonding, Electrostatic | nih.gov |
This table summarizes typical interactions observed in docking studies of PABA derivatives with their respective enzyme targets.
The insights gained from these computational studies are invaluable for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.
Impact of Substituent Modifications on Pharmacological Profiles
The pharmacological profile of this compound can be significantly altered through systematic modifications of its chemical structure. The 4-aminobenzoic acid scaffold provides multiple sites for substitution, including the aromatic ring, the amino group, and the ester moiety. nih.govresearchgate.net
Aromatic Ring Substitutions: The introduction of substituents on the benzene ring can modulate the electronic properties and lipophilicity of the molecule. For instance, the addition of electron-donating groups like methyl (–CH₃) or methoxy (B1213986) (–OCH₃) at positions adjacent or opposite to the amino group has been shown to enhance local anesthetic activity. nih.gov Conversely, electron-withdrawing groups can have the opposite effect. rsc.org
Amino Group Modifications: The primary amino group is often essential for activity. It can be mono- or di-alkylated or incorporated into an amide or ureido linkage, leading to compounds with different biological targets, such as antimicrobial or cytotoxic agents. nih.gov
Ester Group Modifications: Altering the alkyl portion of the ester group, for example, by changing from an ethyl (as in benzocaine) to a propyl or isopropyl group, directly impacts the compound's lipophilicity and, consequently, its potency and duration of action as a local anesthetic. rsc.org
The strategic modification of these substituents allows for the fine-tuning of the pharmacological properties of the 4-aminobenzoate scaffold, enabling the development of derivatives with enhanced activity and selectivity for a wide range of therapeutic applications. dntb.gov.ua
Advanced Research Perspectives and Future Directions
Development as a Drug Building Block in Medicinal Chemistry
The 4-aminobenzoic acid (PABA) framework is a well-established building block in medicinal chemistry, found in a diverse array of therapeutic agents. mdpi.comresearchgate.net This scaffold is present in drugs with applications ranging from local anesthetics and antiarrhythmics to sun-screening agents and antibacterial compounds. researchgate.net The chemical versatility of the PABA moiety, with its reactive carboxylic acid and amino groups, allows for extensive modification to generate libraries of new chemical entities with varied pharmacological profiles. mdpi.comresearchgate.net
Isopropyl 4-aminobenzoate (B8803810) serves as a valuable derivative in this context. Its esterified carboxyl group represents a key modification of the parent PABA molecule, influencing properties like lipophilicity and metabolic stability. Researchers utilize Isopropyl 4-aminobenzoate as a starting material or intermediate for synthesizing more complex molecules. For instance, derivatives can be created through reactions involving the primary amino group, such as the formation of Schiff bases or amides, leading to compounds with potential bioactivity. mdpi.com The synthesis of various alkyl derivatives of 4-aminobenzoic acid has been undertaken to explore their therapeutic potential, demonstrating the utility of PABA esters in generating novel compounds for screening. nih.gov The transamination of related Mannich bases using this compound has been shown to produce new derivatives, highlighting its role as a reactant in building more complex drug candidates. researchgate.net
Exploration of Novel Therapeutic Applications
The PABA scaffold is a core component of many drugs, and modifications of this structure are a key strategy in the discovery of new therapeutic agents. mdpi.com Research has demonstrated that simple chemical modifications of PABA can lead to the development of compounds with significant antibacterial, antifungal, and even cytotoxic activities against cancer cell lines. mdpi.com
While this compound itself is not primarily used as a therapeutic agent, its structural analogues and derivatives are actively investigated for various pharmacological effects. The strategy often involves using the core aminobenzoate structure and modifying the ester and amino groups to tune the biological activity. For example, a study on a series of O- and N-alkyl derivatives of 4-aminobenzoic acid revealed significant anticancer properties against lung and oral squamous carcinoma cell lines. nih.gov One novel synthesized compound, in particular, showed greater inhibitory properties against a lung cancer cell line than the control drug, cisplatin (B142131). nih.gov These findings underscore the potential of the aminobenzoate scaffold, including esters like this compound, as a template for designing new and effective therapeutic molecules.
| Compound | Target Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 20 (a PABA derivative) | NCI-H460 (Lung Cancer) | 15.59 |
| Cisplatin (Control) | NCI-H460 (Lung Cancer) | 21.00 |
Research in Drug Delivery Systems
In the field of drug delivery, understanding how a substance penetrates biological barriers like the skin is of paramount importance. This compound has been identified as a useful model drug for such investigations, particularly in the study of transdermal drug delivery. nih.govresearchgate.net
Percutaneous Absorption and Permeation Studies
The ability of a drug to be absorbed through the skin (percutaneous absorption) is influenced by its physicochemical properties, such as lipophilicity and molecular size. This compound serves as a model compound in correlation studies that aim to predict skin permeation based on measurable chemical parameters. nih.goviucr.org Specifically, it has been used in research correlating High-Performance Liquid Chromatography (HPLC) retention times—a measure of a compound's polarity and lipophilicity—with its percutaneous absorption rates. nih.goviucr.org
These studies help scientists understand the fundamental principles governing how different chemical structures cross the stratum corneum, the outermost layer of the skin. By using a well-characterized molecule like this compound, researchers can develop and validate predictive models for the skin permeability of new drug candidates, facilitating the design of effective transdermal patches and topical creams. nih.govchemicalbook.com The related compound, ethyl 4-aminobenzoate, has also been used extensively in such studies, where its metabolic fate after dermal application was compared to arterial application, showing that the route of administration can significantly alter the metabolic pattern in the skin. karger.com
Investigative Studies into Degradation Pathways and Metabolites
Once formed, PABA itself is subject to further metabolism. It can be N-acetylated to form N-acetyl-p-aminobenzoic acid or conjugated with glycine (B1666218) to produce p-aminohippuric acid. nih.gov These metabolic transformations are key detoxification pathways in the body.
Beyond biological metabolism, studies on related compounds suggest potential for environmental degradation. For instance, the photolysis (degradation by light) of a structurally similar herbicide, Isopropyl-N-phenylcarbamate, in aqueous solutions was found to produce isomers of isopropyl aminobenzoate, among other photoproducts. semanticscholar.org This indicates that this compound could be susceptible to photodegradation, a pathway relevant for environmental fate assessments. In anaerobic (oxygen-free) environments, the core 4-aminobenzoate structure has been identified as a key intermediate in the degradation of aniline (B41778) by certain bacteria, which eventually break it down further into benzoyl-CoA. nih.gov
| Parent Compound | Pathway | Resulting Product(s) | Reference |
|---|---|---|---|
| This compound | Metabolic Hydrolysis | 4-Aminobenzoic acid (PABA) and Isopropanol (B130326) | karger.com |
| 4-Aminobenzoic acid (PABA) | N-Acetylation (Metabolism) | N-acetyl-p-aminobenzoic acid | nih.gov |
| 4-Aminobenzoic acid (PABA) | Glycine Conjugation (Metabolism) | p-Aminohippuric acid | nih.gov |
| Related Isopropyl Carbamate | Photolysis | Isopropyl aminobenzoate isomers | semanticscholar.org |
Q & A
Q. What are the common synthetic routes for preparing isopropyl 4-aminobenzoate, and how can purity be ensured?
this compound is typically synthesized via esterification of 4-aminobenzoic acid with isopropyl alcohol under acidic catalysis (e.g., concentrated sulfuric acid). Alternative methods include transesterification using activated acyl donors. Post-synthesis purification involves recrystallization from ethanol or methanol, monitored by melting point analysis (83–86°C) . Purity verification requires HPLC (C18 columns, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) or TLC (silica gel, chloroform:methanol 9:1). Quantitative NMR (¹H/¹³C) and FT-IR (characteristic peaks: N-H stretch ~3400 cm⁻¹, ester C=O ~1700 cm⁻¹) confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–7.8 ppm), ester methyl groups (δ 1.2–1.4 ppm), and amine protons.
- FT-IR : Confirmation of ester and amine functional groups.
- HPLC-UV/MS : For purity assessment and detection of byproducts (e.g., unreacted 4-aminobenzoic acid).
- Melting point analysis : Consistency with literature values (83–86°C) ensures crystallinity .
- Elemental analysis (CHNS) : Validates empirical formula (C₁₀H₁₃NO₂) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. How can researchers assess the stability of this compound under varying conditions?
Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor color changes or byproduct formation.
- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C; quantify hydrolysis to 4-aminobenzoic acid using LC-MS .
Q. What are the potential biomedical applications of this compound?
It serves as:
- Prodrug precursor : Ester derivatives (e.g., procaine analogs) for sustained drug release .
- Local anesthetic : Structural similarity to benzocaine suggests potential nerve-blocking activity.
- Antioxidant agent : Schiff base derivatives of related esters exhibit radical scavenging properties .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and reduce byproducts?
- Catalyst screening : Compare sulfuric acid, p-toluenesulfonic acid, and enzymatic catalysts (e.g., lipases) for efficiency.
- Solvent optimization : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- DoE (Design of Experiments) : Vary temperature (60–100°C), molar ratios (1:1–1:3 acid:alcohol), and reaction time (4–24 hrs). Monitor yields via gravimetric analysis and impurity profiles using GC-MS .
Q. What factors influence the photodegradation of this compound, and how can it be mitigated?
Key factors:
- UV exposure : Aromatic amines undergo photooxidation, forming nitroso derivatives.
- Solution pH : Degradation accelerates in alkaline conditions.
Mitigation strategies : - Add UV absorbers (e.g., titanium dioxide) in formulations.
- Use amber glassware for storage .
Q. How can mechanistic studies elucidate the antioxidant activity of this compound derivatives?
- DPPH/ABTS assays : Quantify radical scavenging capacity; compare IC₅₀ values to ascorbic acid.
- Computational modeling : Perform DFT calculations to identify electron-donating groups (e.g., -NH₂) responsible for activity.
- Kinetic studies : Monitor reaction rates with ROS (reactive oxygen species) using stopped-flow spectrometry .
Q. How should researchers address contradictions in solubility data for this compound?
- Standardize methods : Use shake-flask technique with HPLC quantification across solvents (water, ethanol, DMSO).
- Temperature control : Report solubility at 25°C ± 0.5°C.
- Validate outliers : Replicate experiments and compare with literature (e.g., CRC Handbook ). Discuss discrepancies in polarity or hydrogen-bonding capacity .
Q. What validation parameters are critical for HPLC quantification of this compound in complex matrices?
- Specificity : Resolve peaks from co-eluting impurities (e.g., 4-aminobenzoic acid).
- Linearity : Test 50–150% of target concentration (R² ≥ 0.995).
- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for triplicate injections.
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
